![molecular formula C23H17N3O3 B2879758 6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 861209-38-3](/img/structure/B2879758.png)
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one (CAS 861209-38-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines phthalazine and benzoxazinone moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H17N3O3, indicating a relatively large and complex structure. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds containing benzoxazinone and phthalazine derivatives exhibit significant anticancer activity. For instance, studies have shown that benzoxazinone derivatives can inhibit specific protein kinases associated with cancer progression, such as ABL and KDR . The synthesis of related compounds has demonstrated their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies.
Antimicrobial Activity
Benzoxazinones have been recognized for their antimicrobial properties. The structural features of this compound suggest that it may also possess similar activities. Studies on related compounds have shown effectiveness against various bacterial strains and fungi, which could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by benzoxazinone derivatives. The presence of specific substituents in the structure can enhance the inhibition of inflammatory mediators, potentially making this compound useful in treating inflammatory diseases .
Study 1: Synthesis and Characterization
A recent study focused on the synthesis of various benzoxazinone derivatives, including this compound. The compounds were characterized using techniques such as IR spectroscopy and NMR analysis. Biological activity tests revealed promising results against specific cancer cell lines .
Study 2: Antimicrobial Testing
In another investigation, a series of synthesized benzoxazinones were tested for antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored for its antimicrobial potential .
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | Efficacy |
---|---|---|
Anticancer | Benzoxazinone derivatives | Inhibition of ABL and KDR kinases |
Antimicrobial | Benzoxazinones with varied substituents | Effective against multiple pathogens |
Anti-inflammatory | Benzoxazinones with specific structural features | Reduction in inflammatory markers |
Propiedades
IUPAC Name |
6-[3-(3-methylphenyl)-4-oxophthalazin-1-yl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-5-4-6-16(11-14)26-23(28)18-8-3-2-7-17(18)22(25-26)15-9-10-20-19(12-15)24-21(27)13-29-20/h2-12H,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXDRCBSIPSXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC5=C(C=C4)OCC(=O)N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.